

comparative analysis of Group 6 hexafluorides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromium hexafluoride*

Cat. No.: *B1232751*

[Get Quote](#)

A Comparative Analysis of Group 6 Hexafluorides: SF₆, SeF₆, and TeF₆

This guide provides a detailed comparative analysis of the hexafluorides of Group 16 elements: sulfur (SF₆), selenium (SeF₆), and tellurium (TeF₆). These compounds share an octahedral molecular geometry but exhibit significant variations in their physical properties, chemical reactivity, and toxicity as one moves down the group.^{[1][2]} This analysis is supported by experimental data for researchers, scientists, and professionals in drug development and materials science.

Physical and Molecular Properties

The Group 6 hexafluorides are volatile, colorless gases at room temperature.^{[1][2][3][4]} Their physical properties, summarized in the table below, show clear trends related to the increasing atomic size and mass of the central atom. All three molecules possess a highly symmetric octahedral geometry (O_h point group), resulting in a nonpolar nature.^{[5][6]}

Property	Sulfur Hexafluoride (SF ₆)	Selenium Hexafluoride (SeF ₆)	Tellurium Hexafluoride (TeF ₆)
Molar Mass (g/mol)	146.06[3][7]	192.95[8]	241.59[5][9]
Melting Point (°C)	-50.8[2]	-39[8][10] / -34.6[2]	-37.6[9]
Sublimation Point (°C)	-63.9[6]	-46.6[2] / -34.5[8][10]	-38.9[9]
Gas Density (g/L at STP)	6.12[3]	7.89[8][11]	~10.7 (calculated)
M-F Bond Length (pm)	156.1 - 156.4[12]	168.8[8][10]	~182[5]
Standard Enthalpy of Formation (kJ/mol)	-1220.5	-1117.1	-1318[5]

Chemical Reactivity

A significant trend observed down the group is the decrease in chemical inertness. The relative reactivity follows the order TeF₆ > SeF₆ > SF₆.[8]

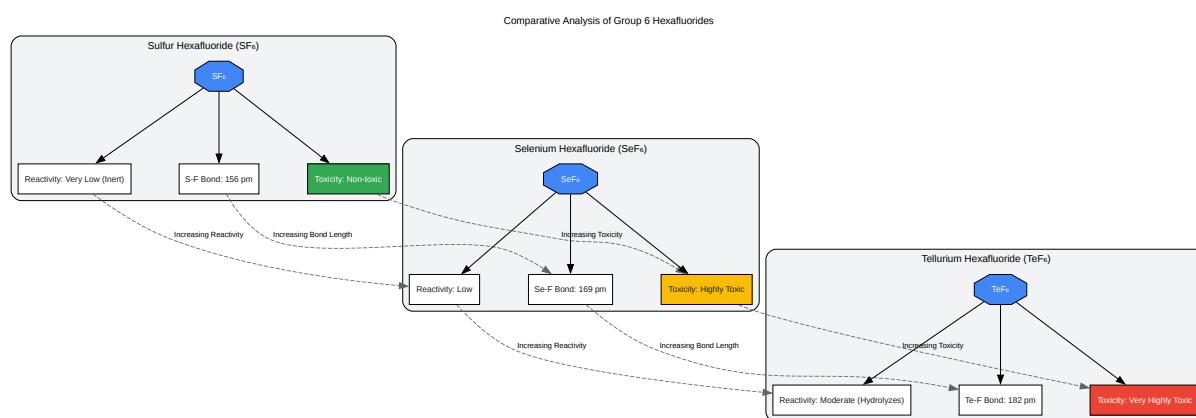
- Sulfur Hexafluoride (SF₆) is exceptionally stable and inert.[12][13] It does not react with water, strong acids, or alkali hydroxides and is stable at high temperatures.[6][14] This inertness is attributed to the effective shielding of the central sulfur atom by the six fluorine atoms.[6]
- Selenium Hexafluoride (SeF₆) is also relatively inert but more reactive than SF₆.[8] While it resists hydrolysis and can be passed through 10% NaOH or KOH without change, it reacts with gaseous ammonia at 200 °C.[8]
- Tellurium Hexafluoride (TeF₆) is the most reactive of the three.[1] It is not as chemically inert because the covalence maximum of tellurium is higher than six.[9] TeF₆ hydrolyzes slowly in water to form telluric acid (Te(OH)₆) and hydrogen fluoride (HF).[1][9]

Spectroscopic Properties

Vibrational spectroscopy is a key tool for characterizing these molecules. As octahedral molecules, they have six fundamental vibrational modes. The table below lists experimentally determined frequencies for these modes. The frequencies generally decrease with the increasing mass of the central atom.

Vibrational Mode	Symmetry	SF ₆ (cm ⁻¹)	SeF ₆ (cm ⁻¹)	TeF ₆ (cm ⁻¹)	Activity
v ₁	A _{1g}	774	707	697	Raman
v ₂	E _g	642	659	674	Raman
v ₃	T _{1u}	948	780	752	IR
v ₄	T _{1u}	616	437	325	IR
v ₅	T _{2g}	525	405	314	Raman
v ₆	T _{2u}	347	264	197	Inactive

Frequencies for SeF₆ and TeF₆ are approximate values from spectroscopic studies.


Safety and Toxicity

The toxicity of Group 6 hexafluorides increases dramatically down the group.

- SF₆: Non-toxic and non-flammable, it is safe enough to be used in medical applications, such as a contrast agent for ultrasound imaging and in retinal surgery.[3][6] However, it is a potent greenhouse gas.[3][6]
- SeF₆: Highly toxic and corrosive.[4][11][15] Exposure can cause severe irritation to the skin and respiratory tract.[4] The OSHA exposure limit is an upper limit of 0.05 ppm in air over an eight-hour work shift.[8]
- TeF₆: Also highly toxic and has a repulsive odor.[1][5][9] Inhalation can be fatal, and it reacts with water to produce toxic hydrogen fluoride vapors.[16][17]

Visualization of Comparative Properties

The following diagram illustrates the key comparative points between the three hexafluorides, highlighting the trends observed when moving down Group 16.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tellurium hexafluoride - Wikipedia [en.wikipedia.org]
- 2. Hexafluoride - Wikipedia [en.wikipedia.org]
- 3. Sulfur hexafluoride - Wikipedia [en.wikipedia.org]
- 4. Respiratory protection equipments SeF6 (selenium hexafluoride), CAS number 7783-79-1 [en.gazfinder.com]
- 5. webqc.org [webqc.org]
- 6. Chemical and physical properties of Sulfur hexafluoride_Chemicalbook [chemicalbook.com]
- 7. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 8. Selenium hexafluoride - Wikipedia [en.wikipedia.org]
- 9. Tellurium Hexafluoride [drugfuture.com]
- 10. webqc.org [webqc.org]
- 11. Selenium Hexafluoride | SeF6 | CID 24558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chm.bris.ac.uk [chm.bris.ac.uk]
- 13. byjus.com [byjus.com]
- 14. Sulfur Hexafluoride | F6S | CID 17358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. SELENIUM HEXAFLUORIDE | 7783-79-1 [chemicalbook.com]
- 16. lookchem.com [lookchem.com]
- 17. Tellurium hexafluoride | F6Te | CID 24559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative analysis of Group 6 hexafluorides]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232751#comparative-analysis-of-group-6-hexafluorides>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com